

# A Comprehensive Technical Guide to Tinidazole USP Reference Standard

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## Compound of Interest

Compound Name: Tinidazole (Standard)

Cat. No.: B151819

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This technical guide provides an in-depth overview of the Tinidazole USP reference standard, a critical component in the quality control and analytical testing of the antiprotozoal and antibacterial agent, Tinidazole. This document outlines the primary suppliers, chemical and physical properties, and detailed experimental protocols for its use in accordance with pharmacopeial standards. Furthermore, it elucidates the molecular mechanism of action of Tinidazole, providing a basis for understanding its therapeutic effects.

## Sourcing and Procurement of Tinidazole USP Reference Standard

The Tinidazole USP reference standard is primarily available through official pharmacopeial sources and their authorized distributors. Researchers and quality control laboratories can procure this standard from the following reputable suppliers:

| Supplier              | Product Name                      | Catalog Number | Quantity | Price (USD) |
|-----------------------|-----------------------------------|----------------|----------|-------------|
| USP Store             | Tinidazole                        | 1667520        | 200 mg   | \$259.00[1] |
| Sigma-Aldrich (Merck) | Tinidazole USP Reference Standard | 1667520        | 200 mg   | \$422.00[2] |

Note: Prices are subject to change and may vary based on institutional agreements and promotions.

In addition to the primary USP reference standard, several suppliers offer Tinidazole as an Active Pharmaceutical Ingredient (API) powder that conforms to various pharmacopeial standards (IP/BP/USP/EP). While not the official primary reference standard, these may be suitable for certain research and development applications. It is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of these materials. The United States Pharmacopeia (USP) provides a "USP Certificate" for its reference standards, which contains essential information for their proper use, rather than a traditional CoA.

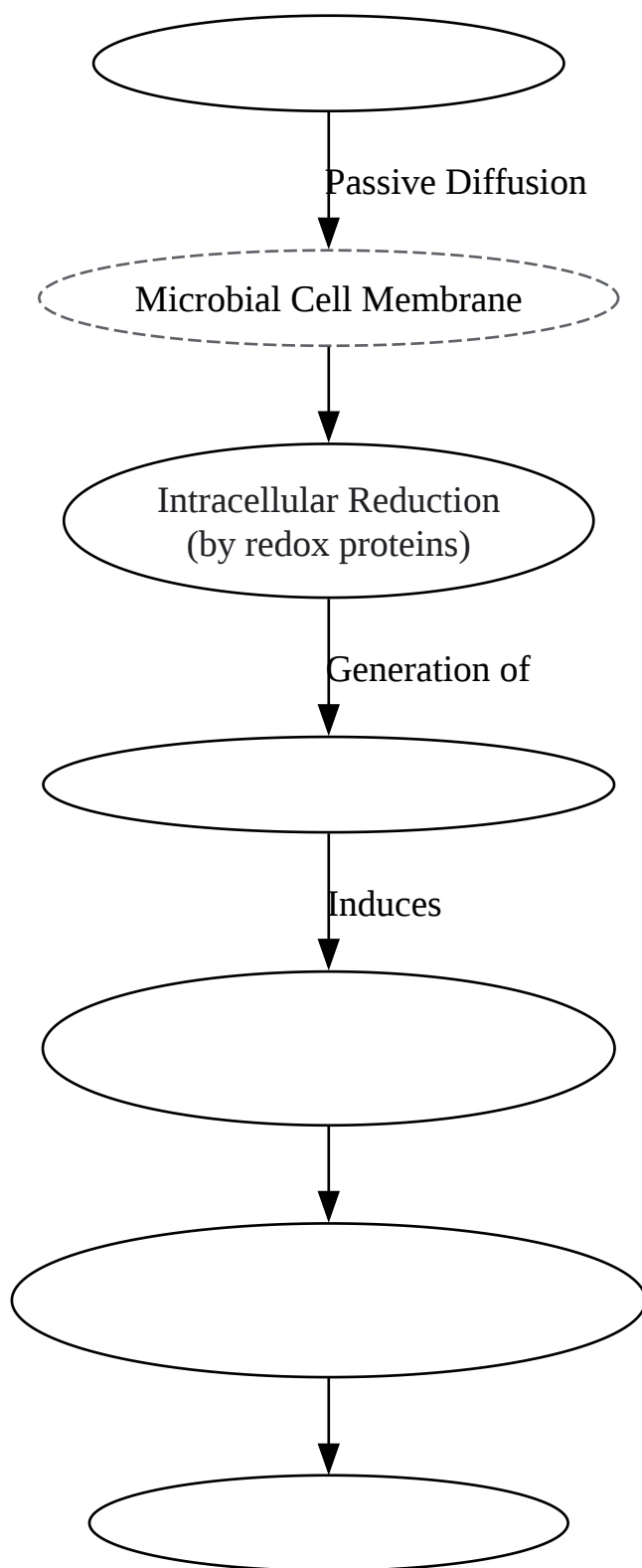
## Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of the Tinidazole USP reference standard is essential for its correct handling, storage, and use in analytical procedures.

| Property           | Value  |
|--------------------|--|
| Chemical Name      | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole                                       |
| CAS Number         | 19387-91-8[2]  |
| Molecular Formula  | C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S[2]                              |
| Molecular Weight   | 247.27 g/mol [2]   |
| Appearance         | Light yellow, crystalline powder   |
| Melting Range      | 125-128 °C   |
| Storage Conditions | Preserve in tight containers, protected from light, at controlled room temperature or 2-8°C[2] |

## Mechanism of Action and Signaling Pathway

Tinidazole is a prodrug that exerts its antimicrobial effects against anaerobic bacteria and protozoa. Its mechanism of action involves the intracellular reduction of its nitro group, leading to the generation of cytotoxic intermediates that damage microbial DNA.



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Once Tinidazole enters the microbial cell, its nitro group is reduced by intracellular redox proteins. This reduction process generates reactive nitroso radicals that are highly cytotoxic. These radicals interact with the microbial DNA, causing strand breaks and a loss of the helical structure. The resulting DNA damage inhibits the microorganism's ability to replicate and transcribe its genetic material, ultimately leading to cell death.[2] This selective toxicity is due to the fact that the reduction of the nitro group is more efficient in anaerobic organisms compared to human cells.

## Experimental Protocols

The Tinidazole USP reference standard is used in various analytical tests to ensure the quality, purity, and strength of Tinidazole drug substances and products. The following are detailed protocols for key experiments as described in pharmacopeial monographs.

### Assay (Potentiometric Titration)

This method is used to determine the purity of the Tinidazole substance.

Procedure:

- Accurately weigh approximately 150 mg of the Tinidazole USP reference standard.
- Dissolve the weighed standard in 25.0 mL of glacial acetic acid.
- Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically using suitable electrodes.
- Perform a blank determination and make any necessary corrections.
- Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of  $C_8H_{13}N_3O_4S$ .

### Thin-Layer Chromatography (TLC) for Related Compounds

This protocol is for the identification and control of related substances in Tinidazole.

Materials:

- Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.
- Developing Solvent System: A mixture of ethyl acetate and butyl alcohol (3:1).
- Standard Solution 1: Prepare a solution of USP Tinidazole RS in methanol containing 2.0 mg per mL.
- Standard Solution 2: Dilute 1.0 mL of Standard Solution 1 with methanol to 20 mL.
- Standard Solution 3: Dilute 4.0 mL of Standard Solution 2 with methanol to 10 mL.
- Test Solution 1: Dissolve about 200 mg of the Tinidazole sample, accurately weighed, in 10 mL of methanol.
- Test Solution 2: Transfer 1.0 mL of Test Solution 1 to a 10-mL volumetric flask, dilute with methanol to volume, and mix.

#### Procedure:

- Activate the TLC plate for at least 1 hour at 110°C.
- Apply 10  $\mu$ L of each Standard Solution and Test Solution to the plate.
- Develop the chromatogram in the developing solvent system until the solvent front has moved about three-fourths of the length of the plate.
- Remove the plate from the chamber and allow the solvent to evaporate.
- Examine the plate under short-wavelength UV light.

## Infrared (IR) Absorption Spectroscopy

This test is for the identification of Tinidazole.

#### Procedure:

- Prepare a potassium bromide (KBr) pellet of the Tinidazole USP reference standard.
- Record the infrared absorption spectrum between 4000 and 400  $\text{cm}^{-1}$ .

- The spectrum obtained should be concordant with the reference spectrum of Tinidazole.

## Ultraviolet (UV) Absorption Spectroscopy

This is another identification test for Tinidazole.

Procedure:

- Solution: Prepare a solution of Tinidazole in methanol with a concentration of 10 µg per mL.
- Analysis: Record the UV absorption spectrum between 200 and 400 nm.
- The spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the USP Tinidazole RS, concomitantly measured.

## Conclusion

The Tinidazole USP reference standard is an indispensable tool for ensuring the quality and consistency of Tinidazole in pharmaceutical manufacturing and research. This guide has provided a comprehensive overview of its procurement, properties, mechanism of action, and detailed experimental protocols for its use. Adherence to these pharmacopeial methods is crucial for obtaining accurate and reliable analytical results, thereby ensuring the safety and efficacy of Tinidazole-containing products. Researchers and drug development professionals are encouraged to consult the latest version of the relevant pharmacopeias for any updates to these procedures.

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## References

- 1. Tinidazole - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. What is the mechanism of Tinidazole? [[synapse.patsnap.com](https://synapse.patsnap.com/)]

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